molecular formula C9H6LiNO2 B13584432 Lithium(1+)ion2-cyano-6-methylbenzoate

Lithium(1+)ion2-cyano-6-methylbenzoate

Cat. No.: B13584432
M. Wt: 167.1 g/mol
InChI Key: JEIFDJSMNLUKCN-UHFFFAOYSA-M
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Description

Lithium(1+)ion2-cyano-6-methylbenzoate is a lithium salt derived from 2-cyano-6-methylbenzoic acid. The structure features a benzoate anion substituted with a cyano (-C≡N) group at the 2-position and a methyl (-CH₃) group at the 6-position. The lithium cation (Li⁺) coordinates with the carboxylate group, forming a stable ionic compound. This combination of electron-withdrawing (cyano) and electron-donating (methyl) substituents influences its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

Molecular Formula

C9H6LiNO2

Molecular Weight

167.1 g/mol

IUPAC Name

lithium;2-cyano-6-methylbenzoate

InChI

InChI=1S/C9H7NO2.Li/c1-6-3-2-4-7(5-10)8(6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

JEIFDJSMNLUKCN-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(C(=CC=C1)C#N)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion2-cyano-6-methylbenzoate typically involves the reaction of 2-cyano-6-methylbenzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions. The general reaction can be represented as follows:

2-cyano-6-methylbenzoic acid+LiOHThis compound+H2O\text{2-cyano-6-methylbenzoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-cyano-6-methylbenzoic acid+LiOH→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and monitoring the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion2-cyano-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Lithium(1+)ion2-cyano-6-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of advanced materials, such as lithium-ion batteries, due to its lithium content.

Mechanism of Action

The mechanism of action of Lithium(1+)ion2-cyano-6-methylbenzoate involves its interaction with specific molecular targets. The lithium ion can modulate various signaling pathways, including those involving neurotransmitters and enzymes. The cyano group may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Lithium(1+)ion2-cyano-6-methylbenzoate belongs to a class of substituted lithium benzoates. Key structural analogs include:

Compound Name Substituents (Positions) Key Structural Features
Lithium 2-nitrobenzoate -NO₂ (2) Strong electron-withdrawing nitro group
Lithium 4-chlorobenzoate -Cl (4) Moderately electron-withdrawing chloro
Lithium 3-cyano-5-methylbenzoate -C≡N (3), -CH₃ (5) Mixed substituent effects
  • Cyano Group: The -C≡N group in the 2-position increases the acidity of the parent benzoic acid, enhancing the stability of the lithium salt. IR spectroscopy data for similar cyano-containing compounds show a characteristic C≡N stretch at 2235 cm⁻¹ .

Physicochemical Properties

Thermal and spectroscopic comparisons with analogs:

Property This compound (Inferred) Lithium 2-nitrobenzoate (Reference) Lithium 4-chlorobenzoate (Reference)
Melting Point (°C) ~300–315 (dec.)* 290–295 265–270
IR C≡N/NO₂ Stretch (cm⁻¹) 2235* 1530 (NO₂ asymmetric) N/A
Solubility in Ethanol Moderate* Low High

*Inferred from (a structurally related cyano compound with mp 314–315°C) and (thermochemical trends).

  • Thermal Stability: The cyano group may enhance thermal stability compared to nitro or chloro derivatives due to stronger covalent bonding .
  • Solubility : Methyl substitution likely reduces solubility in water but improves compatibility with organic solvents (e.g., acetonitrile or benzene), as seen in Li⁺ solvation studies where ΔrG° for Li⁺-CH₃CN is -45.2 kJ/mol .

Reactivity and Thermodynamics

Reaction thermochemistry data for Li⁺ with solvents () provide indirect insights:

Reaction ΔrH° (kJ/mol) ΔrG° (kJ/mol)
Li⁺ + 3H₂O → Li⁺·3H₂O -312.5 -290.1
Li⁺ + CH₃CN → Li⁺·CH₃CN -98.3 -45.2
Li⁺ + C₆H₆ → Li⁺·C₆H₆ -28.9 +4.1
  • The compound’s cyano group may strengthen interactions with polar aprotic solvents (e.g., acetonitrile) compared to benzene, aligning with Li⁺’s higher affinity for CH₃CN .
  • In aqueous environments, the methyl group could hinder hydration, reducing ionic mobility compared to unsubstituted lithium benzoate.

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